Cas no 78-26-2 (2-Methyl-2-propyl-1,3-propanediol)

2-Methyl-2-propyl-1,3-propanediol structure
78-26-2 structure
商品名:2-Methyl-2-propyl-1,3-propanediol
CAS番号:78-26-2
MF:C58H72O32
メガワット:1281.1731
MDL:MFCD00004696
CID:34109
PubChem ID:66220

2-Methyl-2-propyl-1,3-propanediol 化学的及び物理的性質

名前と識別子

    • 2-Methyl-2-propylpropane-1,3-diol
    • 2-Methyl-2-Propylpropan-1,3-Diol
    • 2,2-Dimethylol-pentane
    • 2-Methyl-2-propyl-1,3-propanediol
    • 2,2-Bis(Hydroxymethyl)Pentane
    • 2-Methyl-2-propyl-1,
    • 2-methyl-2-n-propyl-1,3-propanediol
    • 2-Methyl-2-n-propylpropane-1,3-diol
    • 2-METHYL-2-PROPYL-1,3-PROPANDIOL
    • 2-methyl-2-propyl-3-propanediol
    • Carisoprodol intermediate H
    • Dimethylolpentane
    • DURANOL
    • Pentane-2,2-dimethanol
    • 2,2-Dimethylolpentane
    • Dalmaisiose F
    • GLDXDBQXOCJVQC-NNXMZCNRSA-
    • [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(Acetyloxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
    • AI3-24844
    • 2-methyl-2-propyl-propane-1,3-diol;2-Methyl-2-propyl-1,3-propanediol
    • Carisoprodol EP Impurity C
    • NSC26233
    • Q26840853
    • SCHEMBL41037
    • EN300-18227
    • 2-Methyl-2-propylpropane-1,3-diol; Carisoprodol Imp. C (EP); Carisoprodol Impurity C
    • 2-methyl-2-propyl-1,3-dihydroxypropane
    • DTXSID9058814
    • MFCD00004696
    • FT-0653241
    • CARISOPRODOL IMPURITY C [EP IMPURITY]
    • AS-12828
    • YLM5KRU0P4
    • AKOS002313504
    • 1,3-Propanediol, 2-methyl-2-propyl-
    • 2-Methyl-2-propyl-1,3-propanediol, 98%
    • FT-0671937
    • 78-26-2
    • 2-methyl-2-propyl-propane-1,3-diol
    • NSC 26233, Carisoprodol impurity C
    • D0766
    • A839382
    • 1, 2-methyl-2-propyl-
    • EC 201-099-5
    • UNII-YLM5KRU0P4
    • EINECS 201-099-5
    • NSC 26233
    • 2-Methyl-2-propyl-1,3-propanediol; bis(hydroxymethyl)pentane
    • D97667
    • LS-120614
    • W-104286
    • InChI=1/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H
    • NSC-26233
    • NS00007589
    • Carisoprodol Imp. C (EP): 2-Methyl-2-propylpropane-1,3-diol
    • DB-002399
    • MDL: MFCD00004696
    • インチ: 1S/C58H72O32/c1-25-39(66)43(70)46(73)54(80-25)81-30-14-9-27(10-15-30)12-18-38(65)85-49-36(23-78-26(2)62)84-57(51(87-56-48(75)45(72)41(68)34(21-60)83-56)50(49)86-55-47(74)44(71)40(67)33(20-59)82-55)90-58(24-79-37(64)17-13-28-11-16-31(63)32(19-28)77-3)52(42(69)35(22-61)89-58)88-53(76)29-7-5-4-6-8-29/h4-19,25,33-36,39-52,54-57,59-61,63,66-75H,20-24H2,1-3H3/b17-13+,18-12+/t25-,33+,34+,35+,36+,39-,40+,41+,42+,43+,44-,45-,46+,47+,48+,49+,50-,51+,52-,54-,55-,56-,57+,58-/m0/s1
    • InChIKey: GLDXDBQXOCJVQC-NNXMZCNRSA-N
    • ほほえんだ: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1(C([H])([H])OC(/C(/[H])=C(\[H])/C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])O[H])=O)[C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 1734432

計算された属性

  • せいみつぶんしりょう: 132.11500
  • どういたいしつりょう: 132.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 14
  • 水素結合受容体数: 32
  • 重原子数: 90
  • 回転可能化学結合数: 27
  • 複雑さ: 2350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 481
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色結晶
  • 密度みつど: 0.9744 (rough estimate)
  • ゆうかいてん: 56.0 to 60.0 deg-C
  • ふってん: 230 °C/753 mmHg(lit.)
  • フラッシュポイント: 華氏温度:266°f
    摂氏度:130°c
  • 屈折率: 1.4474 (estimate)
  • PSA: 40.46000
  • LogP: 0.77740
  • ようかいせい: 水に溶ける

2-Methyl-2-propyl-1,3-propanediol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: R22;R36
  • セキュリティの説明: S22-S24/25-S39-S26
  • RTECS番号:TY9386000
  • 危険物標識: Xn
  • セキュリティ用語:S26;S39
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R22; R36

2-Methyl-2-propyl-1,3-propanediol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB142452-1 kg
2,2-Dimethylol-pentane, 97%; .
78-26-2 97%
1kg
€156.40 2023-05-09
Cooke Chemical
A5554112-25G
2-Methyl-2-propyl-1,3-propanediol
78-26-2 ≥98.0%(GC)
25g
RMB 104.00 2025-02-21
Cooke Chemical
A5554112-500G
2-Methyl-2-propyl-1,3-propanediol
78-26-2 ≥98.0%(GC)
500g
RMB 881.60 2025-02-21
TRC
M320590-250g
2-Methyl-2-propyl-1,3-propanediol
78-26-2
250g
$187.00 2023-05-17
TRC
M320590-500g
2-Methyl-2-propyl-1,3-propanediol
78-26-2
500g
$249.00 2023-05-17
TRC
M320590-100g
2-Methyl-2-propyl-1,3-propanediol
78-26-2
100g
$ 105.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0766-500g
2-Methyl-2-propyl-1,3-propanediol
78-26-2 98.0%(GC)
500g
¥850.0 2022-05-30
TRC
M320590-5g
2-Methyl-2-propyl-1,3-propanediol
78-26-2
5g
$ 68.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023338-25g
2-Methyl-2-propyl-1,3-propanediol
78-26-2 98%
25g
¥191 2023-01-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M83510-100g
2-Methyl-2-propylpropane-1,3-diol
78-26-2
100g
¥638.0 2021-09-08

2-Methyl-2-propyl-1,3-propanediol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:78-26-2)2-Methyl-2-propyl-1,3-propanediol
注文番号:1667951
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

2-Methyl-2-propyl-1,3-propanediol 関連文献

2-Methyl-2-propyl-1,3-propanediolに関する追加情報

2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2): An Overview of Its Properties, Applications, and Recent Research

2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a versatile organic compound that has gained significant attention in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its unique chemical structure and properties, which make it a valuable component in a wide range of applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 2-Methyl-2-propyl-1,3-propanediol.

Chemical Structure and Properties

2-Methyl-2-propyl-1,3-propanediol is a diol with the molecular formula C6H14O2. It consists of a six-carbon backbone with two hydroxyl groups (-OH) attached to the first and third carbon atoms. The presence of these hydroxyl groups imparts several important properties to the compound. For instance, the hydroxyl groups make 2-Methyl-2-propyl-1,3-propanediol highly polar and capable of forming hydrogen bonds, which enhances its solubility in water and other polar solvents. Additionally, the compound exhibits good thermal stability and low toxicity, making it suitable for use in various industrial and commercial applications.

Synthesis Methods

The synthesis of 2-Methyl-2-propyl-1,3-propanediol can be achieved through several routes. One common method involves the reduction of 1,3-diketones or esters using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). Another approach involves the aldol condensation of ketones followed by reduction to form the desired diol. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions to improve yield and reduce waste.

Applications in Pharmaceuticals and Cosmetics

In the pharmaceutical industry, 2-Methyl-2-propyl-1,3-propanediol is used as a solvent and excipient in drug formulations. Its low toxicity and good solubility make it an ideal choice for enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). Additionally, it can be used as a plasticizer in solid dosage forms to improve their mechanical properties. In cosmetics, 2-Methyl-2-propyl-1,3-propanediol is utilized as a humectant and emollient due to its ability to retain moisture and soften the skin. It is commonly found in moisturizers, lotions, and hair care products.

Recent Research Advancements

The versatility of 2-Methyl-2-propyl-1,3-propanediol has led to ongoing research aimed at exploring new applications and improving existing ones. For example, recent studies have investigated its potential as a green solvent in organic synthesis reactions. Researchers have found that it can effectively replace traditional solvents such as dichloromethane (DCM) and acetone in various reactions without compromising yield or selectivity. This makes it an attractive option for sustainable chemistry practices.

In another study published in the Journal of Materials Chemistry A, scientists explored the use of 2-Methyl-2-propyl-1,3-propanediol-based polymers for developing advanced drug delivery systems. These polymers were found to exhibit excellent biocompatibility and controlled release properties, making them suitable for targeted drug delivery applications. The study also highlighted the potential of these polymers in tissue engineering and regenerative medicine.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 2-Methyl-2-propyl-1,3-propanediol is generally considered safe for use in pharmaceuticals and cosmetics due to its low toxicity profile, proper handling procedures should always be followed to ensure worker safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling the compound in laboratory settings.

Conclusion

2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is a multifunctional compound with a wide range of applications in pharmaceuticals, cosmetics, and materials science. Its unique chemical structure endows it with valuable properties such as high solubility, thermal stability, and low toxicity. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in various industries. As advancements in green chemistry and materials science continue to evolve, the future prospects for 2-Methyl-2-propyl-1,3-propanediol-based products look promising.

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